4-methoxy-N,N-dimethylbenzenesulfonamide
Overview
Description
4-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. It features a methoxy group attached to the benzene ring and two methyl groups attached to the nitrogen atom of the sulfonamide group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group or the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-methoxy-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonamide
- N,N-dimethylbenzenesulfonamide
- 4-methoxy-N-methylbenzenesulfonamide
Uniqueness
4-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both a methoxy group and two methyl groups on the sulfonamide nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. For instance, the methoxy group can influence the electron density on the benzene ring, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
4-methoxy-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(11,12)9-6-4-8(13-3)5-7-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSAYJPTDGAIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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